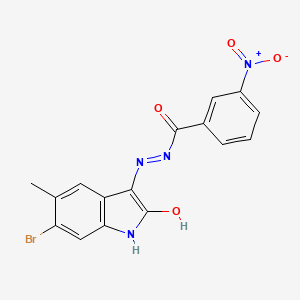

![molecular formula C18H17N3O3 B11694850 N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11694850.png)

N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-[(3E)-1-méthyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène]-2-(4-méthylphénoxy)acétohydrazide est un composé organique synthétique appartenant à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de N’-[(3E)-1-méthyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène]-2-(4-méthylphénoxy)acétohydrazide implique généralement la condensation du 1-méthyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldéhyde avec le 2-(4-méthylphénoxy)acétohydrazide. La réaction est généralement réalisée en présence d'un catalyseur approprié et dans des conditions de température contrôlées afin d'assurer un rendement élevé et une pureté du produit.

Méthodes de production industrielle : Dans un environnement industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à grande échelle et de conditions réactionnelles optimisées pour maximiser l'efficacité et minimiser les coûts. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit souhaité avec une pureté élevée.

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : Le composé peut participer à des réactions de substitution, où un ou plusieurs groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions communs :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des dérivés amine ou alcool.

4. Applications de la recherche scientifique

Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.

Biologie : Le composé a montré un potentiel comme sonde fluorescente pour détecter des molécules ou des ions biologiques spécifiques.

Médecine : La recherche a indiqué des applications thérapeutiques potentielles, y compris des activités antivirales, anticancéreuses et antimicrobiennes.

Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la fluorescence ou la conductivité.

5. Mécanisme d'action

Le mécanisme d'action de N’-[(3E)-1-méthyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène]-2-(4-méthylphénoxy)acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et conduisant aux effets biologiques observés. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques.

Composés similaires :

Acide indole-3-acétique : Une hormone végétale avec une structure indole similaire.

Indole-3-carbinol : Trouvé dans les légumes crucifères et étudié pour ses propriétés anticancéreuses.

Acide indole-3-butyrique : Une autre hormone végétale utilisée pour stimuler la croissance des racines.

Comparaison : N’-[(3E)-1-méthyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène]-2-(4-méthylphénoxy)acétohydrazide est unique en raison de ses groupes fonctionnels spécifiques et de la présence de la fraction 4-méthylphénoxy. Cette singularité structurale peut conférer des activités et des applications biologiques distinctes par rapport à d'autres dérivés de l'indole.

Analyse Des Réactions Chimiques

Types of Reactions

N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and hydrazine derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential as an antiviral, anticancer, and antimicrobial agent.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . It also inhibits the proliferation of certain viruses by interfering with viral replication processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE

- N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE

Uniqueness

N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methylphenoxy group enhances its lipophilicity and may improve its ability to cross cell membranes, making it a promising candidate for drug development.

Propriétés

Formule moléculaire |

C18H17N3O3 |

|---|---|

Poids moléculaire |

323.3 g/mol |

Nom IUPAC |

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(4-methylphenoxy)acetamide |

InChI |

InChI=1S/C18H17N3O3/c1-12-7-9-13(10-8-12)24-11-16(22)19-20-17-14-5-3-4-6-15(14)21(2)18(17)23/h3-10,23H,11H2,1-2H3 |

Clé InChI |

LSAALTKDKDQNHO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694769.png)

![5-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole](/img/structure/B11694774.png)

![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11694786.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11694802.png)

![2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11694806.png)

![2-chloro-5-[(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11694808.png)

![(5E)-5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694816.png)

![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694824.png)

![5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B11694831.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11694841.png)

![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694849.png)